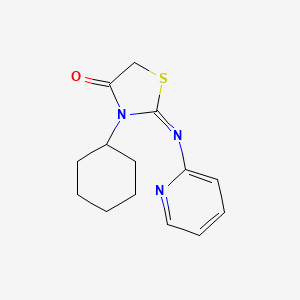

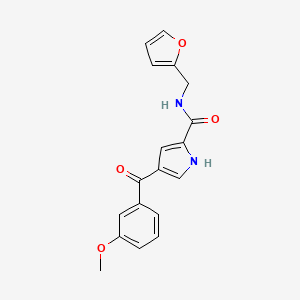

![molecular formula C7H7N3O2S B2536473 2-(2-甲基咪唑并[2,1-b][1,3,4]噻二唑-6-基)乙酸 CAS No. 96356-12-6](/img/structure/B2536473.png)

2-(2-甲基咪唑并[2,1-b][1,3,4]噻二唑-6-基)乙酸

描述

“2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)acetic acid” is a chemical compound with the linear formula C6H9N4Cl1S1 . It is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

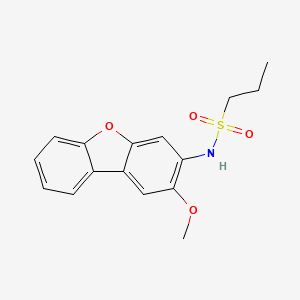

The molecular structure of this compound includes a fused imidazo[2,1-b]thiazole motif in the core structure . The compound has a molecular formula of C6H9N4Cl1S1 .Physical And Chemical Properties Analysis

This compound is a solid . It has a molecular formula of C6H9N4Cl1S1 and a molecular weight of 168.219 Da . The compound has a density of 1.6±0.1 g/cm3, a molar refractivity of 44.7±0.5 cm3, and a polar surface area of 84 Å2 .科学研究应用

合成和抗菌活性

与2-(2-甲基咪唑并[2,1-b][1,3,4]噻二唑-6-基)乙酸相关的化合物因其抗菌特性而被广泛研究。各种衍生物的合成及其作为抗菌剂的潜力是重要的研究领域。例如,Güzeldemirci 和 Küçükbasmacı (2010) 从 6-(4-溴苯基)咪唑并[2,1-b]噻唑-3-乙酸酰肼合成衍生物,发现一些衍生物表现出有希望的抗菌活性 (Güzeldemirci & Küçükbasmacı, 2010)。类似地,Choodamani 等人。(2021) 制备了一系列衍生物,并评估了它们对各种细胞系的细胞毒性,深入了解了这些化合物的潜在医学应用 (Choodamani 等人,2021)。

在抗菌和抗真菌研究中的应用

这些衍生物的抗菌和抗真菌活性特别令人感兴趣。Belavagi 等人。(2015) 合成了新型硫化物和砜衍生物,并筛选了它们的抗菌和抗真菌活性,显示出它们在对抗各种微生物方面的潜力 (Belavagi 等人,2015)。Ramprasad 等人。(2016) 的另一项研究重点介绍了噻唑-咪唑并[2,1-b][1,3,4]噻二唑杂化物的合成,这些杂化物表现出显着的抗分枝杆菌活性 (Ramprasad 等人,2016)。

在头孢菌素抗生素中的作用

这些化合物的一个引人入胜的应用是它们在头孢菌素抗生素合成中的作用。Tatsuta 等人。(1994) 描述了 2-(5-氨基-1,2,4-噻二唑-3-基)-2-(甲氧基亚氨基)乙酸的 Z-异构体的制备,这是临床上有用的头孢菌素抗生素中的常见酰基部分 (Tatsuta 等人,1994)。

抗炎和镇痛剂的开发

咪唑并[2,1-b]-1,3,4-噻二唑衍生物的抗炎和镇痛特性已被探索,Abignente 等人。(1985) 等研究评估了它们在这一领域的潜力 (Abignente 等人,1985)。

用于治疗目的的酶抑制

该类化合物还因其作为酶抑制剂的潜力而被研究。Barnish 等人。(1980) 讨论了使用咪唑并[2,1-b]噻二唑和咪唑并[2,1-b]噻唑磺酰胺衍生物作为具有抗惊厥活性的碳酸酐酶抑制剂,表明它们具有治疗用途的潜力 (Barnish 等人,1980)。

安全和危害

属性

IUPAC Name |

2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2S/c1-4-9-10-3-5(2-6(11)12)8-7(10)13-4/h3H,2H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXNWAVVHBGSHCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=C(N=C2S1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)acetic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

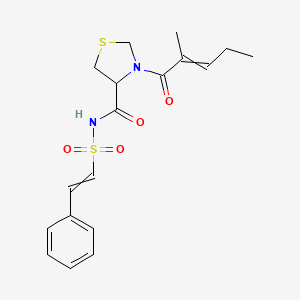

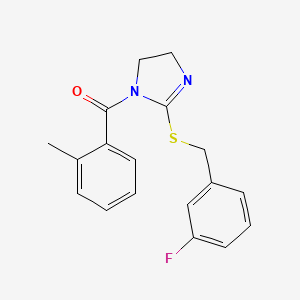

![Benzo[d]thiazol-6-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2536394.png)

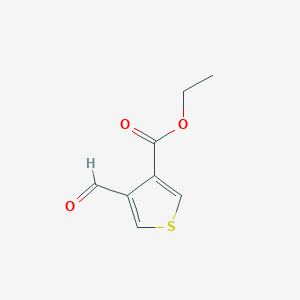

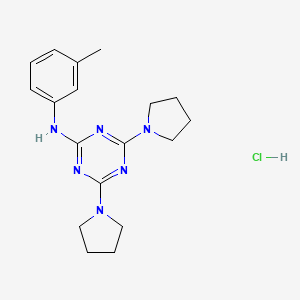

![2-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2536407.png)

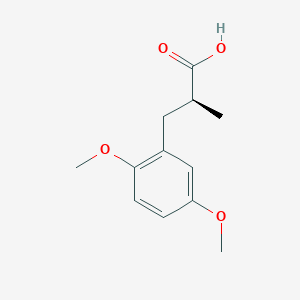

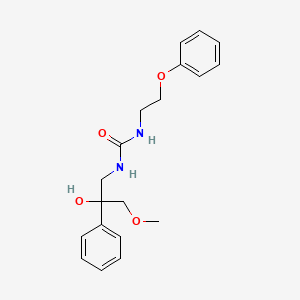

![N-(benzo[d]thiazol-2-yl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2536412.png)

![7-Hydroxy-3-(2-methoxyphenyl)-8-[(4-methyl-1-piperidinyl)methyl]-1-benzopyran-4-one](/img/structure/B2536413.png)